N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
Overview
Description
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C10H12N4O It is known for its unique structure, which includes a benzotriazine ring substituted with methyl groups and an amine oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide typically involves the reaction of 1,2,4-benzotriazine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine oxide group back to the corresponding amine.
Substitution: The methyl groups and the amine oxide can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher N-oxides, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups into the benzotriazine ring .
Scientific Research Applications
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The amine oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzotriazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazin-3-amine: A structurally related compound with similar chemical properties but lacking the methyl and amine oxide groups.
3-Dimethylamino-7-methyl-1,2,4-benzotriazine: Another related compound with a dimethylamino group instead of the amine oxide.
Uniqueness
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide is unique due to the presence of both methyl groups and an amine oxide functional group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N,7-trimethyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-4-5-8-9(6-7)14(15)12-10(11-8)13(2)3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRWBHIQTVXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198676 | |
Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50632-92-3 | |
Record name | 1,2,4-Benzotriazin-3-amine, N,N,7-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50632-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,7-trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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